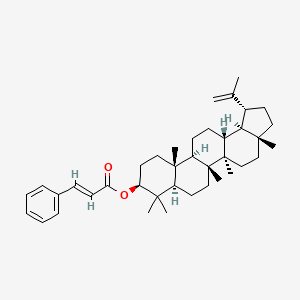

Lupeol trans-cinnamate

Description

Significance and Context in Natural Product Chemistry

The significance of Lupeol (B1675499) trans-cinnamate in natural product chemistry lies in its identity as a derivative of lupeol, a widely distributed and pharmacologically active triterpenoid (B12794562). frontiersin.org Lupeol itself is found in numerous edible fruits, vegetables, and medicinal plants. frontiersin.orgscispace.com The esterification of lupeol with trans-cinnamic acid is a key area of interest. This modification, which creates Lupeol trans-cinnamate, can improve properties such as bioavailability and target specificity compared to the parent compound, lupeol.

This compound has been identified as a constituent in various plants, including the edible tubers of the American groundnut (Apios americana) and the kernel fat of the shea tree (Vitellaria paradoxa). acs.orgresearchgate.net In studies on Apios americana, this compound was found in quantities considered therapeutically significant for anti-inflammatory activity. acs.orgacs.org Research has demonstrated its marked anti-inflammatory effects, in some cases showing higher activity than its acetate (B1210297) counterpart, lupeol acetate. researchgate.net The compound's ability to inhibit key inflammatory pathways, such as the nuclear factor kappa B (NF-κB) signaling pathway, underscores its importance as a bioactive molecule. The study of this compound and similar derivatives is crucial for exploring the therapeutic potential of natural products and developing new agents from natural sources. mdpi.com

| Chemical Properties of this compound | |

| CAS Number | 66609-69-6 |

| Molecular Formula | C39H56O2 |

| Molecular Weight | 556.9 g/mol |

| IUPAC Name | [(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (E)-3-phenylprop-2-enoate |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Historical Perspective of Lupeol and its Derivatives in Biological Research

Interest in the biological activities of lupane (B1675458) triterpenoids, the class of compounds to which lupeol belongs, dates back to the 19th century with the suggested use of betulin, a related compound, in antiseptic plasters. hebmu.edu.cn Lupeol itself has been a subject of scientific study for over a century. globalsciencebooks.info Early research primarily focused on its phytochemical investigation and chemical synthesis. globalsciencebooks.info

The 21st century has seen a significant increase in research on the pharmacological properties of lupeol. globalsciencebooks.info Over the last few decades, extensive studies have revealed its diverse biological effects, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties. frontiersin.orgresearchgate.net Scientists have reported on its potential against arthritis, diabetes, and heart disease in various preclinical studies. nih.gov

This growing body of evidence on the parent compound, lupeol, has naturally led to increased interest in its derivatives. Researchers began to synthesize and study lupeol derivatives to overcome limitations of the natural compound, such as poor water solubility and bioavailability, and to enhance its bioactivity. frontiersin.org Esters like lupeol acetate and lupeol palmitate were investigated alongside this compound. acs.orgresearchgate.net These derivatives have shown a wide range of promising biological activities, including anti-proliferative, cholesterol-lowering, and anti-angiogenic effects. scispace.comjddtonline.info The ongoing research into lupeol and its derivatives, including this compound, highlights the sustained effort to develop potent therapeutic agents from natural scaffolds. globalsciencebooks.inforesearchgate.net

| Selected Natural Sources of Lupeol | Reported Concentration |

| Mango (Mangifera indica) | 1.80 μg/g of pulp nih.gov |

| Olive (Olea europaea) | 3 μg/g of fruit nih.gov |

| Elm (Ulmus spp.) | 880 μg/g of bark nih.gov |

| Aloe (Aloe vera) | 280 μg/g of dry leaf nih.gov |

| Japanese Pear (Pyrus pyrifolia) | 175 μg/g of twig bark nih.gov |

| Ginseng (Panax ginseng) | 15.2 mg/100g of oil nih.gov |

| Key Biological Activities of Lupeol and its Derivatives |

| Anti-inflammatory frontiersin.orgresearchgate.net |

| Anticancer frontiersin.orgresearchgate.net |

| Antioxidant frontiersin.org |

| Antimicrobial researchgate.netjddtonline.info |

| Cholesterol-lowering scispace.comjddtonline.info |

| Cardioprotective frontiersin.org |

| Antidiabetic frontiersin.org |

| Hepatoprotective frontiersin.orgresearchgate.net |

Compound Names Mentioned:

α-Amyrin cinnamate (B1238496)

α-Amyrin acetate

β-Amyrin cinnamate

β-Amyrin acetate

Betulin

Butyrospermol acetate

Butyrospermol cinnamate

Cinnamic acid

Lupeol

Lupeol acetate

Lupeol linoleate (B1235992)

Lupeol palmitate

this compound

Trans-cinnamic acid

Structure

3D Structure

Properties

CAS No. |

66609-69-6 |

|---|---|

Molecular Formula |

C39H56O2 |

Molecular Weight |

556.9 g/mol |

IUPAC Name |

[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C39H56O2/c1-26(2)28-18-21-36(5)24-25-38(7)29(34(28)36)15-16-31-37(6)22-20-32(35(3,4)30(37)19-23-39(31,38)8)41-33(40)17-14-27-12-10-9-11-13-27/h9-14,17,28-32,34H,1,15-16,18-25H2,2-8H3/b17-14+/t28-,29+,30-,31+,32-,34+,36+,37-,38+,39+/m0/s1 |

InChI Key |

HHCSYPMWJQHCMZ-HWCKACSDSA-N |

SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C=CC6=CC=CC=C6)C)C |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)/C=C/C6=CC=CC=C6)C)C |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C=CC6=CC=CC=C6)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lupeol trans-cinnamate |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Geographic Distribution

Lupeol (B1675499) trans-cinnamate, a naturally occurring triterpenoid (B12794562) ester, has been identified in a select number of plant species. Its presence is often associated with plants known for producing a variety of triterpenes. Key botanical sources include the American groundnut (Apios americana), the shea tree (Vitellaria paradoxa), and species within the Himatanthus and Baillonella genera. acs.orgresearchgate.netresearchgate.netscielo.br The identification in these plants underscores its distribution in botanically diverse families, from the Leguminosae to the Sapotaceae.

Table 1: Botanical Sources of Lupeol trans-cinnamate

| Plant Species | Family | Common Name | Reference |

|---|---|---|---|

| Apios americana | Leguminosae | American groundnut | acs.orgacs.org |

| Vitellaria paradoxa | Sapotaceae | Shea Tree | researchgate.net |

| Himatanthus articulata | Apocynaceae | - | scielo.br |

The accumulation of this compound is specific to certain tissues within the host plants, often in parts rich in lipids or latex. In Apios americana, the compound is found in the edible tubers. acs.org For the shea tree, Vitellaria paradoxa, it is a constituent of the fat extracted from the kernels. researchgate.net In Himatanthus articulata, this compound has been isolated from the latex, bark, and leaves. scielo.br This distribution suggests a potential protective or storage role for the compound within these specific plant organs.

Table 2: Plant Tissue Distribution of this compound

| Plant Species | Tissue | Reference |

|---|---|---|

| Apios americana | Tubers | acs.orgacs.org |

| Vitellaria paradoxa | Kernel Fat | researchgate.net |

Advanced Extraction and Isolation Techniques

The isolation of this compound from its natural sources involves a multi-step process that leverages its physicochemical properties, particularly its nonpolar nature. This process typically begins with solvent extraction followed by sophisticated chromatographic purification.

Solvent extraction is the foundational step for isolating this compound from plant material. The choice of solvent is critical and is based on the principle of "like dissolves like." A common strategy involves sequential extraction, starting with a nonpolar solvent to remove lipids and other lipophilic compounds.

For example, a validated protocol for extraction from the tubers of Apios americana involves first drying and powdering the plant material. This powder is then defatted using a nonpolar solvent like hexane (B92381) to remove interfering non-polar compounds. Following this, the defatted material undergoes exhaustive extraction with a solvent of intermediate polarity, such as ethyl acetate (B1210297). acs.org Ethyl acetate is particularly effective as it balances the polarity needed to solubilize triterpenoid esters like this compound while minimizing the co-extraction of more polar substances like chlorophylls. Other solvents used in the extraction of related triterpenoids include methanol, dichloromethane (B109758), and chloroform. bepls.com

Table 3: Solvents Used in the Extraction of Lupeol and its Esters

| Solvent | Purpose | Plant Source Example | Reference |

|---|---|---|---|

| Hexane | Defatting, Extraction of nonpolar compounds | Apios americana, Tapinanthus globiferus | bioline.org.br |

| Ethyl Acetate | Primary extraction of triterpenoid esters | Apios americana | acs.org |

| Dichloromethane | Extraction | Himatanthus articulata | scielo.br |

Following crude extraction, chromatographic techniques are essential for purifying this compound from the complex mixture of co-extracted metabolites.

Column Chromatography and Vacuum Liquid Chromatography (VLC) are the most widely employed methods. These techniques utilize a solid stationary phase, typically silica (B1680970) gel, and a liquid mobile phase to separate compounds based on their polarity. explorationpub.com In the purification of this compound from Apios americana extract, VLC with dichloromethane was used to isolate a fraction enriched with the target compound. Further purification is often achieved using column chromatography with a gradient elution system. A common mobile phase for isolating this compound is a mixture of hexane and ethyl acetate, often in a 9:1 ratio, which effectively separates the compound, yielding it as a white solid. Thin-Layer Chromatography (TLC) is used concurrently to monitor the separation process and identify fractions containing the desired compound. nih.gov

Table 4: Chromatographic Systems for this compound Purification

| Technique | Stationary Phase | Mobile Phase (Eluent) | Reference |

|---|---|---|---|

| Vacuum Liquid Chromatography (VLC) | Silica Gel | Dichloromethane | |

| Column Chromatography | Silica Gel | Hexane:Ethyl Acetate (9:1) | |

| Column Chromatography | Silica Gel | Hexane / Dichloromethane gradients | acs.orgacs.org |

The definitive identification and structural elucidation of isolated this compound rely on a combination of modern spectrometric methods. These techniques provide detailed information about the molecular structure, mass, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone of structural determination.

¹H-NMR (Proton NMR) provides information on the chemical environment of hydrogen atoms. For this compound, characteristic signals confirm the presence of the trans-cinnamate moiety, including signals in the aromatic region (δ 7.26–7.44 ppm) for the phenyl group and two distinctive doublets for the trans-olefinic protons (e.g., δ 6.35 ppm and δ 5.85 ppm). The spectrum also shows signals corresponding to the lupeol backbone. ieeesem.com

¹³C-NMR (Carbon NMR) reveals the carbon framework of the molecule. Key signals include the ester carbonyl carbon (δ ~167.2 ppm), carbons of the aromatic ring, and the 30 carbons of the lupeol skeleton, such as the C-3 carbon bearing the ester group (δ ~79.4 ppm).

2D-NMR techniques (COSY, HSQC, HMBC) are used to establish connectivity between atoms. Heteronuclear Multiple Bond Correlation (HMBC) is particularly crucial as it shows long-range correlations between protons and carbons, confirming the ester linkage between the lupeol C-3 position and the cinnamate (B1238496) carbonyl carbon. acs.org

Mass Spectrometry (MS) is used to determine the molecular weight and elemental formula.

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) is a soft ionization technique that provides the molecular ion peak. For this compound (C₃₉H₅₆O₂), the protonated molecule [M+H]⁺ is observed at an m/z (mass-to-charge ratio) of approximately 556.4251, which corresponds closely to the calculated exact mass of 556.4275. acs.orgacs.org

Table 5: Key Spectroscopic Data for Structural Elucidation of this compound

| Technique | Feature | Observed Data (in CDCl₃) | Reference |

|---|---|---|---|

| ¹H-NMR | Phenyl Protons | δ 7.44–7.26 (m, 5H) | |

| trans-Olefin Protons | δ 6.35 (d, J = 16.0 Hz, 1H), δ 5.85 (d, J = 16.0 Hz, 1H) | ||

| H-3α Proton (Lupeol) | δ 4.66–4.59 (m, 1H) | ||

| ¹³C-NMR | Ester Carbonyl (C=O) | δ 167.2 | |

| C-3 (Lupeol) | δ 79.4 |

| APCI-MS | [M+H]⁺ Ion | m/z 556.4251 (Calculated: 556.4275) | acs.orgacs.org |

Table 6: Compound Names Mentioned in Article

| Compound Name |

|---|

| Lupeol |

| This compound |

| α-Amyrin cinnamate |

| β-Amyrin cinnamate |

| Butyrospermol cinnamate |

| α-Amyrin acetate |

| β-Amyrin acetate |

| Lupeol acetate |

| Butyrospermol acetate |

| Ursolic acid |

| Cycloartenol |

| Stigmasterol |

| Sitosterol |

| Betulonic acid |

| Betulinic acid |

| Taraxerol |

| Oleanane cinnamate |

| Olean-12-en-3β-decanoate |

| 3β-amyrin acetate |

| Friedelin |

| Lupenone |

| Protocatechuic acid |

| trans-Cinnamic acid |

Synthetic Strategies and Chemical Derivatization

De Novo Synthesis Approaches for Lupeol (B1675499) and Cinnamate (B1238496) Moieties

The complete synthesis of complex natural products like lupeol from basic starting materials, known as de novo synthesis, is a significant challenge in chemistry. frontiersin.org However, advancements in metabolic engineering have enabled the de novo biosynthesis of both the lupeol and cinnamate building blocks in microbial systems.

Lupeol Moiety: The biosynthesis of lupeol, a pentacyclic triterpenoid (B12794562), originates from the cyclization of 2,3-oxidosqualene (B107256). frontiersin.org Scientists have successfully engineered yeast, such as Saccharomyces cerevisiae, to produce lupeol. nih.govfrontiersin.org This is achieved by introducing and optimizing the expression of key enzymes, including lupeol synthase, which catalyzes the specific cyclization of 2,3-oxidosqualene into lupeol. frontiersin.orgbiorxiv.orgbiorxiv.org For instance, researchers have developed engineered S. cerevisiae strains that, through the heterologous expression of lupeol synthase and other pathway enzymes, can produce lupeol and its oxidized derivative, betulinic acid, directly from glucose. nih.govcas.cn Strategies to enhance production include optimizing the central carbon metabolism and overexpressing specific enzymes to increase the precursor supply. frontiersin.org

Cinnamate Moiety: The cinnamate moiety is derived from the amino acid L-phenylalanine. Microbial production of cinnamic acid and its derivatives has been established in engineered Escherichia coli and Saccharomyces cerevisiae. acs.orgnih.govnih.gov The biosynthetic pathway involves the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL). nih.gov By overexpressing PAL and genes involved in the L-phenylalanine pathway, researchers have achieved de novo synthesis of trans-cinnamic acid from glucose. acs.orgnih.gov Further enzymatic steps can then convert cinnamic acid into various derivatives, such as methyl cinnamate, which is used in fragrances and as a precursor for more complex syntheses. acs.orgnih.govacs.org

These microbial platforms provide a sustainable and scalable alternative to chemical synthesis or extraction from natural sources for producing the core skeletons required for Lupeol trans-cinnamate synthesis.

Semisynthesis of this compound and its Analogues

Semisynthesis, which starts from a readily available natural product, is the most common approach for producing this compound. Lupeol is typically isolated from various plant sources, such as the leaves of Bombax ceiba or Aegle marmelos. mdpi.comnih.gov The direct esterification of the C-3 hydroxyl group of lupeol with trans-cinnamic acid yields this compound. A standard method for this conversion is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) or a similar coupling agent and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). scielo.br

To explore structure-activity relationships and develop analogues with improved properties, the lupeol core is strategically modified at several key positions, primarily the C-3 hydroxyl group and the C-20(29) isopropenyl group. mdpi.com

C-3 Position: The secondary hydroxyl group at C-3 is the most frequent site for modification. Besides esterification with cinnamic acid, it can be acylated with a wide range of other carboxylic acids, leading to a variety of lupeol esters. scielo.brplos.org Oxidation of the C-3 hydroxyl to a ketone (lupenone) provides another key intermediate for further derivatization, such as the formation of oximes and subsequent oxime esters. orientjchem.org

C-20(29) Isopropenyl Group: The exocyclic double bond is another site for chemical manipulation. It can undergo oxidation, for example using selenium dioxide, to introduce new functional groups. researchgate.netnih.gov This allows for the synthesis of derivatives with modifications on the E-ring of the triterpenoid scaffold, which has been shown to influence biological activity. nih.gov Modifications at this position have led to the creation of aldehydes, diols, and further esterified products. researchgate.netnih.gov

Ring A Modifications: Other modifications on the A-ring of the lupeol skeleton, apart from the C-3 position, have also been explored to create novel derivatives with potential anti-proliferative activities. figshare.com

These modifications are summarized in the table below.

| Modification Site | Type of Reaction | Resulting Functional Group | Reference |

| C-3 | Esterification | Ester | scielo.br |

| C-3 | Oxidation | Ketone | orientjchem.org |

| C-20(29) | Oxidation | Aldehyde, Diol | researchgate.netnih.gov |

| C-19 | Cyclization | Pyrazoline | mdpi.com |

The properties of this compound can also be fine-tuned by altering the structure of the cinnamate portion. Synthetic chemistry offers numerous ways to create a wide array of cinnamic acid analogues for subsequent esterification with lupeol. beilstein-journals.org

Key strategies for diversifying the cinnamate moiety include:

Aromatic Ring Substitution: Introducing various substituents (e.g., nitro, methoxy, chloro groups) onto the phenyl ring of cinnamic acid can significantly alter the electronic and steric properties of the final ester. nih.govjst.go.jp These substitutions can be directed to the ortho, meta, or para positions to systematically probe their effect on activity.

Modification of the α,β-Unsaturated System: The double bond of the cinnamate can be altered. For example, replacing the phenyl ring with various heterocyclic systems or changing the α,β-unsaturated ketone moiety can lead to compounds with different conformational and electronic profiles. nih.gov Distal C-H functionalization techniques have also been developed to introduce diverse groups at the meta-position of the cinnamate's aryl ring. nih.gov

Development of Novel Lupeol Ester and Carbamate (B1207046) Derivatives

Building on the synthetic strategies for modifying the lupeol core, researchers have developed a broad spectrum of novel lupeol derivatives beyond the simple cinnamate ester.

Lupeol Esters: A multitude of lupeol esters have been synthesized by reacting lupeol with various acylating agents, including different carboxylic acids or their anhydrides. plos.org This has produced derivatives like lupeol acetate (B1210297), propionate, succinate, and esters with more complex fatty acids or aromatic acids. scielo.brplos.org The synthesis is typically a one-step esterification process, often employing eco-friendly methods to avoid hazardous reagents. plos.org These modifications aim to enhance properties like bioavailability and target specificity. plos.org

Lupeol Carbamates: Another important class of derivatives is the lupeol carbamates, synthesized by modifying the C-3 hydroxyl group. A common synthetic route involves a two-step process where lupeol is first reacted with an isocyanate to form a carbamate linkage. mdpi.comnih.gov This approach has been used to create a series of novel lupeol-3-carbamate derivatives. mdpi.comnih.govnih.gov These modifications can significantly enhance properties such as water solubility and anti-proliferative activity compared to the parent lupeol molecule. nih.govnih.gov For instance, quaternization of a terminal amine on a carbamate side chain has been shown to dramatically improve both water solubility and biological efficacy. nih.gov

The table below provides examples of synthesized lupeol ester and carbamate derivatives.

| Derivative Class | Linkage Type | Example Side Chain | Reference |

| Ester | Ester | Acetate | plos.org |

| Ester | Ester | Propionate | plos.org |

| Ester | Ester | Isonicotinate | plos.org |

| Ester | Ester | Stearate | scielo.br |

| Ester | Ester | 3',4'-Dimethoxybenzoate | scielo.br |

| Carbamate | Carbamate | N-ethylcarbamate | mdpi.com |

| Carbamate | Carbamate | N-(4-fluorophenyl)carbamate | mdpi.com |

| Carbamate | Carbamate | N,N-diethylcarbamate | mdpi.com |

Biosynthetic Pathways and Metabolic Engineering

Elucidation of Lupeol (B1675499) Biosynthesis via the Mevalonate (B85504) Pathway

Lupeol, a pentacyclic triterpenoid (B12794562), is synthesized in the plant cell's cytosol through the mevalonic acid (MVA) pathway. nih.govfrontiersin.org This pathway begins with the fundamental building block, acetyl-CoA. nih.gov The biosynthesis involves a sequence of enzymatic reactions to first produce a C5 isoprene (B109036) unit, which is subsequently assembled into the C30 triterpene skeleton. frontiersin.orgmdpi.com

The process commences with the condensation of two acetyl-CoA molecules by the enzyme acetoacetyl-CoA thiolase (AACT) to form acetoacetyl-CoA. nih.gov Another acetyl-CoA molecule is then added by HMG-CoA synthase (HMGS) to create 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov This intermediate is then reduced to mevalonate by HMG-CoA reductase (HMGR), a key rate-limiting step in the pathway. frontiersin.org

Following a series of phosphorylation reactions catalyzed by mevalonate kinase (MK) and phosphomevalonate kinase (PMK), and a final decarboxylation by mevalonate diphosphate (B83284) decarboxylase (MDD), the C5 compound isopentenyl pyrophosphate (IPP) is formed. frontiersin.orgmdpi.com IPP is the fundamental isoprene unit that serves as the building block for all terpenoids. IPP is isomerized to its electrophilic counterpart, dimethylallyl diphosphate (DMAPP). nih.gov

These C5 units are then assembled into larger structures. Farnesyl pyrophosphate synthase (FPS) catalyzes the condensation of two IPP molecules with one DMAPP molecule to form the C15 compound farnesyl pyrophosphate (FPP). nih.govfrontiersin.org The first committed step in triterpene biosynthesis involves the head-to-head condensation of two FPP molecules by squalene (B77637) synthase (SQS) to yield the C30 hydrocarbon, squalene. nih.gov Squalene is then oxidized by squalene monooxygenase (SQE), also known as squalene epoxidase, to form (3S)-2,3-oxidosqualene. nih.govfrontiersin.org This epoxide is the final universal precursor for the cyclization into various triterpene skeletons. frontiersin.org The final step is the cyclization of 2,3-oxidosqualene (B107256) by a specific oxidosqualene cyclase (OSC), lupeol synthase (LUS), to produce the characteristic pentacyclic structure of lupeol. nih.govfrontiersin.org

Table 1: Key Enzymes in the Lupeol Biosynthetic Pathway

| Enzyme | Abbreviation | Function |

| Acetoacetyl-CoA thiolase | AACT | Condenses two molecules of acetyl-CoA to form acetoacetyl-CoA. nih.gov |

| 3-hydroxy-3-methylglutaryl-CoA synthase | HMGS | Converts acetoacetyl-CoA to HMG-CoA. nih.gov |

| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | Reduces HMG-CoA to mevalonate; a key regulatory enzyme. frontiersin.org |

| Mevalonate kinase | MK | Phosphorylates mevalonate. frontiersin.org |

| Phosphomevalonate kinase | PMK | Adds a second phosphate (B84403) group to 5-phosphomevalonate. mdpi.com |

| Mevalonate diphosphate decarboxylase | MDD | Decarboxylates 5-diphosphomevalonate to form isopentenyl pyrophosphate (IPP). mdpi.com |

| Farnesyl pyrophosphate synthase | FPS | Synthesizes C15 farnesyl pyrophosphate (FPP) from C5 units. nih.govfrontiersin.org |

| Squalene synthase | SQS | Dimerizes two FPP molecules to form C30 squalene. nih.gov |

| Squalene monooxygenase | SQE | Epoxidizes squalene to 2,3-oxidosqualene. nih.gov |

| Lupeol synthase | LUS | Cyclizes 2,3-oxidosqualene to form lupeol. nih.govfrontiersin.org |

Trans-cinnamic Acid Biosynthesis via the Phenylpropanoid Pathway

Trans-cinnamic acid is a core intermediate of the general phenylpropanoid pathway, which is responsible for synthesizing a vast array of plant secondary metabolites. nih.gov This pathway begins with the aromatic amino acid L-phenylalanine, which is derived from the shikimate pathway. rsc.org

The entry point and first committed step of the phenylpropanoid pathway is the non-oxidative deamination of L-phenylalanine, catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). nih.govrsc.org This reaction produces ammonia (B1221849) and trans-cinnamic acid. rsc.org The activity of PAL is a critical regulatory point, channeling carbon from primary metabolism into the vast network of phenylpropanoid compounds. rsc.org

In a subsequent step, trans-cinnamic acid is often hydroxylated at the para-position by cinnamate-4-hydroxylase (C4H), a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid. nih.govrsc.org This compound then serves as a precursor for more complex phenylpropanoids like flavonoids and lignin. nih.gov For the synthesis of lupeol trans-cinnamate, the pathway can effectively stop at trans-cinnamic acid, which is then activated for subsequent esterification.

An alternative biosynthetic route to trans-cinnamic acid has also been discovered in plants like tea (Camellia sinensis). nih.gov This pathway proceeds from L-phenylalanine via phenylpyruvic acid (PPA) and phenyllactic acid (PAA), involving enzymes such as phenylpyruvic acid reductases. nih.gov This suggests that multiple routes can contribute to the cellular pool of trans-cinnamic acid. nih.gov

Table 2: Key Enzymes in trans-Cinnamic Acid Biosynthesis

| Enzyme | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid. nih.govnih.gov |

| Cinnamate-4-hydroxylase | C4H | Hydroxylates trans-cinnamic acid to form p-coumaric acid. nih.govfrontiersin.org |

| Phenylpyruvic acid reductase | PPAR | Involved in an alternative pathway, reducing phenylpyruvic acid to phenyllactic acid. nih.gov |

Enzymatic Formation of Lupeol Cinnamates in Biological Systems

This compound is a naturally occurring triterpene ester that has been isolated from various plant sources, including the edible tubers of Apios americana. acs.org The formation of this compound involves the esterification of the C-3 hydroxyl group of the lupeol backbone with a trans-cinnamic acid moiety. frontiersin.org This final biosynthetic step is catalyzed by a specific class of enzymes known as acyltransferases. nih.gov

Plant acyltransferases are responsible for decorating a wide range of secondary metabolites, and those that act on triterpenes largely belong to two major families: the BAHD acyltransferases and the Serine Carboxypeptidase-Like (SCPL) acyltransferases. nih.govfrontiersin.org The BAHD family of enzymes is particularly relevant as they utilize coenzyme A (CoA) thioesters, such as acetyl-CoA, benzoyl-CoA, and cinnamoyl-CoA, as the acyl donors. frontiersin.org The formation of this compound therefore requires the enzymatic activation of trans-cinnamic acid to cinnamoyl-CoA, which then serves as the donor substrate for a BAHD acyltransferase.

While the specific enzyme that synthesizes this compound has not been isolated and characterized, strong evidence points to the involvement of the BAHD family. Research on apple skin has revealed a high diversity of triterpene-hydroxycinnamates, and the accumulation of these compounds was highly correlated with the expression of BAHD acyltransferase genes. nih.gov Furthermore, a BAHD acetyltransferase from Arabidopsis thaliana (THAA2) has been shown to be capable of using lupeol as a substrate for acetylation. frontiersin.org Although this reaction uses acetyl-CoA, it demonstrates that enzymes within this family can bind lupeol at the active site to modify its C-3 hydroxyl group. frontiersin.org It is therefore highly probable that a substrate-specific BAHD cinnamoyl-CoA:lupeol acyltransferase is responsible for the final synthesis of this compound in plants where it is produced.

Microbial Biocatalysis and Engineered Pathways for Cinnamate (B1238496) Precursors

Metabolic engineering of microorganisms offers a promising and sustainable alternative to chemical synthesis or plant extraction for the production of valuable phenylpropanoids like trans-cinnamic acid. google.com Chassis organisms such as Escherichia coli, Saccharomyces cerevisiae, and Pseudomonas species have been successfully engineered to produce this precursor. biorxiv.orgfrontiersin.org

The core of this strategy involves introducing a heterologous gene encoding phenylalanine ammonia-lyase (PAL), the enzyme that converts the primary metabolite L-phenylalanine into trans-cinnamic acid. google.combiorxiv.org PAL enzymes from various sources, including plants like Arabidopsis thaliana and bacteria like Photorhabdus luminescens, have been effectively expressed in microbial hosts. biorxiv.orgfrontiersin.org

To achieve high yields, it is crucial to increase the metabolic flux towards the L-phenylalanine precursor. biorxiv.org This is accomplished through several key engineering strategies:

Enhancing the Shikimate Pathway: Key enzymes in the upstream aromatic amino acid pathway are overexpressed. This often includes expressing feedback-insensitive versions of enzymes to bypass the host's natural regulatory mechanisms that would otherwise limit production. google.com

Increasing Precursor Availability: Modifications to central carbon metabolism are made to increase the availability of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), the primary building blocks for the shikimate pathway. google.com

Blocking Degradation Pathways: Native genes in the host organism that are responsible for the degradation of L-phenylalanine or the product trans-cinnamic acid are deleted to prevent loss of yield. biorxiv.org

Using these approaches, significant titers of trans-cinnamic acid have been achieved. For instance, an engineered strain of Pseudomonas taiwanensis was able to produce 33.5 mM of trans-cinnamate in a fed-batch fermentation using glycerol (B35011) as a carbon source. biorxiv.org Similarly, an L-phenylalanine-overproducing E. coli strain expressing a PAL gene produced 6.9 g/L of trans-cinnamic acid. frontiersin.org These engineered microbial platforms provide a robust foundation for the biocatalytic production of cinnamate precursors, which could potentially be combined with downstream enzymes in a cascade to produce complex esters like this compound.

Structure Activity Relationship Sar Studies of Lupeol Trans Cinnamate and Its Analogues

Correlating Specific Structural Features with Biological Potency

SAR studies on lupeol (B1675499) and its analogues have revealed that modifications at several key positions on the pentacyclic skeleton significantly impact their biological potency. The C-3, C-28, and C-20/C-29/C-30 positions have been identified as primary sites for chemical derivatization to modulate activity.

Modifications at the C-3 Position: The hydroxyl group at the C-3 position is a frequent target for modification. The introduction of different functional groups here can drastically alter the compound's efficacy. For instance, the presence of the 3-OH group is considered crucial for α-glucosidase inhibition. mdpi.com SAR analysis of lupeol-3-carbamate derivatives showed that incorporating nitrogen-containing heterocycles like piperazine (B1678402), piperidine, and pyridine (B92270) significantly boosted anti-proliferative activity against various cancer cell lines compared to the parent lupeol. nih.gov Specifically, a methyl group at the para position of the piperazine ring resulted in the most pronounced anti-proliferative effects. nih.gov Furthermore, SAR studies on anti-HIV activity indicated that an ester group with a terminal carboxylic acid at the C-3 position contributes to potent activity. globalsciencebooks.info

Modifications at the C-28 Position: The carboxyl group at the C-28 position in some lupeol analogues, such as betulinic acid, is another key structural feature. The presence of hydrogen donor groups at this position has been associated with in vitro antitrypanocidal and antiplasmodial activities. globalsciencebooks.info

Modifications at the Isopropenyl Group (C-20/C-29): The isopropenyl side chain on the E-ring is also critical for biological activity. Aldolization reactions occurring at the C-29 position to introduce aromatic groups, such as a 1,4-disubstituted benzenoid and a trans double bond, have been shown to yield compounds with strong α-glucosidase inhibitory activity. mdpi.comresearchgate.net In one study, lupeol analogues containing a benzylidene chain exhibited superior α-glucosidase inhibition compared to the positive control. nih.gov

| Structural Modification Site | Modification Detail | Resulting Biological Activity | Reference |

|---|---|---|---|

| C-3 | Presence of -OH group | Essential for α-glucosidase inhibition | mdpi.com |

| C-3 | Addition of piperazine/piperidine moieties (Carbamate derivatives) | Enhanced anti-proliferative activity | nih.gov |

| C-3 | Ester with a terminal carboxylic acid | Potent anti-HIV activity | globalsciencebooks.info |

| C-28 | Presence of hydrogen donor groups (e.g., -COOH) | Antitrypanocidal and antiplasmodial activity | globalsciencebooks.info |

| C-29 | Addition of a benzylidene chain | Potent α-glucosidase inhibition | nih.gov |

Influence of Stereochemistry on Biological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the biological activity of complex natural products like lupeol and its derivatives. nih.gov The lupeol structure contains ten asymmetric centers, making its synthesis a significant stereochemical challenge. globalsciencebooks.infojapsonline.com This inherent chirality is a critical determinant of a molecule's interaction with its biological target, as enzymes and receptors are themselves chiral. nih.gov

The configuration of stereocenters can profoundly influence both the potency and the nature of the biological response. nih.gov While specific SAR studies detailing the stereochemistry of the trans-cinnamate ester bond in lupeol derivatives are not extensively covered in the provided literature, the importance of chirality in the lupeol scaffold itself is recognized. For example, in the synthesis of certain lupeol derivatives, the absolute configuration at the C-20 position was found to be a key determinant of the compound's structure, which in turn affects its biological activity. researchgate.net Differences in the chemical shifts observed in NMR spectra for epimers at C-20 highlight the structural impact of stereochemistry in this region of the molecule. researchgate.net

Although direct evidence for lupeol trans-cinnamate is limited, studies on other complex molecules demonstrate that even subtle changes in stereochemistry can lead to significant differences in activity. nih.govnih.gov For instance, research on oleandomycin (B1677203) derivatives has shown that altering the stereochemistry at specific positions can dramatically impact antibacterial and anti-inflammatory properties. nih.gov Similarly, for isomers of 3-Br-acivicin, only those with a specific stereochemical configuration—the (5S, αS) isomers—displayed significant antiplasmodial activity, suggesting that processes like cellular uptake may be stereoselective. nih.gov These examples underscore the principle that the specific stereoisomer of this compound and its analogues is likely a crucial factor for their biological efficacy.

Rational Design Principles for Enhanced Bioactivity through Chemical Modification

Rational design involves the strategic chemical modification of a lead compound to improve its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile. spirochem.comnih.gov For lupeol and its analogues, several design principles have been successfully applied to enhance bioactivity.

One key principle is the introduction of privileged structures or pharmacophores known to confer specific biological activities. For example, to improve the anticancer potential of lupeol, a thiazolidinedione (TZD) moiety, a known pharmacophore, was conjugated to the C-3 hydroxyl group using various linkers. researchgate.net This strategy aims to combine the properties of both lupeol and the TZD structure into a single hybrid molecule.

Another successful strategy is the modification of functional groups to enhance interactions with biological targets or improve physicochemical properties. The synthesis of lupeol-3-carbamate derivatives is a prime example, where various amines were introduced at the C-3 position. nih.gov This led to derivatives with significantly higher anti-proliferative activity than the parent lupeol. nih.gov A further rational step was the salt formation of one of the more active carbamate (B1207046) derivatives, which not only enhanced its anti-proliferative activity (approximately 10 times more active than lupeol) but also improved its water solubility—a common challenge with highly lipophilic triterpenoids. nih.govnih.gov

Computational and In Silico Approaches in SAR Elucidation

Computational chemistry and in silico modeling have become indispensable tools for elucidating the SAR of bioactive compounds, including lupeol and its analogues. mdpi.com These approaches accelerate the drug discovery process by predicting the biological activity and potential toxicity of novel compounds before their synthesis, saving time and resources. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. For lupeol, molecular docking has been used to investigate its binding affinity with various protein targets. Studies have simulated the interaction of lupeol with the active sites of proteins involved in breast cancer (human 3-alpha hydroxysteroid dehydrogenase type 3) and SARS-CoV-2 (Mpro, spike protein, PLpro). japsonline.combepls.com These simulations revealed high binding affinities and identified key amino acid residues involved in the interaction, providing a structural basis for lupeol's observed activity and guiding further modifications. japsonline.combepls.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical properties of a series of compounds with their biological activities to predict the potency of new analogues. researchgate.net This method has been applied to lupeol derivatives to understand the structural requirements for antimalarial activity, accelerating the screening of potential new drug candidates. researchgate.net

Molecular Dynamics (MD) and Toxicity Prediction: In silico platforms like VirtualToxLab are used to simulate and quantify the interaction of compounds with a range of proteins known to be associated with adverse effects. nih.gov Lupeol and 11 of its analogues were evaluated using this method to predict their toxic potential. nih.gov The study, which included thermodynamic estimates of binding affinity and MD simulations to probe the stability of the protein-ligand complexes, suggested a moderate toxic potential for some analogues due to interactions with nuclear receptors. nih.gov

These computational approaches provide valuable insights into the molecular mechanisms of action and help rationalize the observed SAR, forming a crucial component of modern drug design and optimization efforts for lupeol-based compounds. spirochem.commdpi.com

| Computational Approach | Application to Lupeol/Analogues | Key Findings | Reference |

|---|---|---|---|

| Molecular Docking | Interaction with breast cancer target (4XO6) | Predicted high binding affinity (-7.1 kcal/mol) and identified key interacting residues. | bepls.com |

| Molecular Docking | Interaction with SARS-CoV-2 proteins (Mpro, PLpro, Spike) | Showed high binding affinities (-8.2 kcal/mol), suggesting potential as an antiviral lead. | japsonline.com |

| QSAR | Analysis of lupeol analogues as antimalarial agents | Used to correlate structure with protozoa inhibition to accelerate screening. | researchgate.net |

| Toxicity Prediction (VirtualToxLab) & MD Simulation | Interaction of lupeol and 11 analogues with 16 off-target proteins | Indicated moderate toxic potential via binding to nuclear receptors involved in fertility. | nih.gov |

Advanced Analytical Methodologies for Research

Spectroscopic Techniques for Comprehensive Structural Elucidation of Novel Derivatives

The unambiguous determination of the molecular structure of lupeol (B1675499) trans-cinnamate and its novel derivatives relies on the synergistic use of several spectroscopic methods. Each technique provides unique insights into the compound's architecture, from its carbon-hydrogen framework to its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the detailed structure of lupeol esters. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. In the case of lupeol esters, the formation of the ester is confirmed by the downfield shift of the H-3 proton signal. For lupeol, this proton appears as a doublet of doublets around δ 3.2 ppm. ieeesem.com After esterification, as seen in various lupeol esters, this signal shifts to approximately δ 4.47-4.48 ppm. scielo.brscielo.br Specific protons of the trans-cinnamate moiety, such as the olefinic protons, would also be visible, providing further structural confirmation. acs.org The characteristic signals for the exocyclic double bond protons (H-29a and H-29b) of the lupeol core remain present around δ 4.57 and δ 4.68 ppm. scielo.br

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. A key indicator of successful esterification at the C-3 position of lupeol is the disappearance of the signal for the hydroxyl-bearing carbon (C-3) at approximately δ 71.0-79.0 ppm and the appearance of a new signal for the ester carbonyl carbon. scielo.brresearchgate.net For various lupeol esters, this carbonyl signal appears in the range of δ 166-171 ppm. scielo.brscielo.br The two alkene carbon signals characteristic of the lupeol core's exocyclic double bond are observed around δ 150.9 ppm (quaternary C-20) and δ 109.3 ppm (methylene C-29). ieeesem.comresearchgate.net

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of a compound. Techniques like Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) and Electron Ionization Mass Spectrometry (EI-MS) are valuable. acs.orgresearchgate.net For lupeol, a characteristic parent ion peak can be observed at m/z 409 [M+H-H₂O]⁺. nih.gov When lupeol is derivatized to lupeol trans-cinnamate, the resulting mass spectrum will show a molecular ion peak corresponding to the increased molecular weight, confirming the addition of the cinnamate (B1238496) group. The fragmentation patterns observed in the mass spectrum can also help confirm the core lupeol structure. researchgate.netnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In lupeol, a broad absorption band corresponding to the hydroxyl (-OH) group is typically observed around 3235 cm⁻¹. nih.gov Upon formation of this compound, this -OH band disappears and is replaced by characteristic bands for the ester functional group. These include a strong carbonyl (C=O) stretching vibration around 1727-1728 cm⁻¹ and C-O-C stretching vibrations around 1171-1180 cm⁻¹. scielo.brscielo.br The olefinic moiety of the lupeol core shows a characteristic band at 1640 cm⁻¹. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems within a molecule. nih.gov While the lupeol core itself has limited UV absorption, the trans-cinnamate moiety contains a conjugated system (a phenyl group attached to a double bond and a carbonyl group) that absorbs UV light. This allows for the detection and characterization of this compound and its derivatives containing similar chromophores.

Table 1: Key Spectroscopic Data for Structural Elucidation of Lupeol Esters

| Technique | Lupeol (Parent Compound) | Lupeol Esters (General) | Significance |

|---|---|---|---|

| ¹H NMR | H-3 proton at ~δ 3.2 ppm ieeesem.com | H-3 proton shifts downfield to ~δ 4.5 ppm scielo.brscielo.br | Confirms esterification at the C-3 position. |

| ¹³C NMR | C-3 signal at ~δ 71.0-79.0 ppm scielo.brresearchgate.net | Disappearance of C-3 signal in the 70s ppm range; Appearance of ester C=O signal at ~δ 166-171 ppm scielo.brscielo.br | Confirms the formation of the ester linkage and loss of the hydroxyl group. |

| IR | Broad -OH stretch at ~3235 cm⁻¹ nih.gov | Disappearance of -OH stretch; Appearance of strong C=O stretch at ~1728 cm⁻¹ and C-O-C stretch at ~1175 cm⁻¹ scielo.brscielo.br | Identifies the key functional group change from an alcohol to an ester. |

| MS | Parent ion peak at m/z 409 [M+H-H₂O]⁺ nih.gov | Molecular ion peak corresponding to the mass of lupeol + acyl group - H₂O. | Determines the molecular weight of the new derivative. |

Quantitative Analysis and Purity Assessment Methods

Accurate quantification and purity verification are critical for the reliable evaluation of this compound in research settings. Chromatographic methods are the primary techniques used for these purposes.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the separation, quantification, and purity analysis of triterpenoids. xjtu.edu.cn

Methodology: Reversed-phase HPLC (RP-HPLC) is commonly employed, using a C18 column. nih.gov The mobile phase typically consists of a mixture of solvents like acetonitrile, methanol, and water, sometimes with modifiers like acetic acid or trifluoroacetic acid to improve peak shape. researchgate.net

Detection: A significant challenge in the analysis of triterpenoids like lupeol is their lack of strong chromophores, leading to low UV absorption. xjtu.edu.cnnih.gov Consequently, detection is often performed at low wavelengths, such as 205-210 nm. nih.gov Photo Diode Array (PDA) detectors are beneficial as they can monitor a range of wavelengths simultaneously. nih.gov For derivatives like this compound, the cinnamate group provides a chromophore that allows for more sensitive detection at higher wavelengths.

Validation: For quantitative analysis, the HPLC method must be thoroughly validated. Validation parameters include specificity, linearity, precision, trueness (accuracy), limit of detection (LOD), and limit of quantification (LOQ). nih.govmdpi.com For triterpenoids, validated methods have demonstrated good linearity (r² > 0.999) and sensitivity, with LODs in the range of 0.08–0.65 µg/mL. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is another valuable technique for the quantification and quality control of lupeol and its derivatives. nih.gov It allows for the simultaneous analysis of multiple samples, making it a cost-effective and time-efficient screening tool. nih.gov The separation is performed on silica (B1680970) gel plates, and quantification is achieved by densitometric scanning of the spots at a specific wavelength. bepls.com

Quantitative NMR (qNMR): qNMR has emerged as a powerful method for determining the concentration of compounds without the need for an identical standard. By integrating the signal of a specific proton of the target molecule (e.g., an olefinic proton of lupeol cinnamate) against a known concentration of an internal standard, the absolute quantity of the analyte can be determined. acs.orgacs.org This technique was successfully used to quantify lupeol cinnamate in plant extracts. acs.org

Purity Assessment: The purity of a synthesized or isolated sample of this compound is confirmed through a combination of methods. A narrow melting point range is an initial indicator of high purity. nih.gov Chromatographic methods like HPLC and RP-HPLC-MS are used to detect and identify any impurities. nih.gov Finally, elemental analysis (CHN analysis) can be used to confirm that the elemental composition of the compound matches its theoretical formula. scielo.brscielo.br

Table 2: Example of a Validated HPLC-PDA Method for Triterpenoid (B12794562) Analysis

| Parameter | Condition / Value | Reference |

|---|---|---|

| Column | ACE C18 (250 × 4.6 mm, 5 μm) | nih.gov |

| Mobile Phase | Gradient of Acetonitrile and 0.05% Phosphoric Acid in Water | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Column Temperature | 35 °C | nih.gov |

| Detection Wavelength | 210 nm | nih.gov |

| Linearity (r²) | > 0.9999 | nih.gov |

| LOD | 0.08–0.65 µg/mL | nih.gov |

| Precision (RSD) | < 2% | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| Lupeol |

| This compound |

| Lupeol acetate (B1210297) |

| Lupeol palmitate |

| Lupeol stearate |

| Lupeol miristate |

| Lupeol laurate |

| Lupeol caprate |

| Lupeol caprilate |

| Lupeol caproate |

| Lupeol 3',4'-dimethoxybenzoate |

| Lupeol propionate |

| Lupeol succinate |

| Lupeol isonicotinate |

| Lupeol acetylsalicylate |

| β-amyrin |

| Lupenone |

| Betulinic acid |

| Betulin |

| Benzyl alcohol |

| Ursolic acid |

| Oleanolic acid |

| Maslinic acid |

| Corosolic acid |

| β-sitosterol |

| α-amyrin |

Future Directions and Emerging Research Avenues

Exploration of Unexplored Biological Activities and Therapeutic Applications

The current body of research on lupeol (B1675499) suggests a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. However, the specific biological profile of lupeol trans-cinnamate remains largely uncharted territory. Future research should systematically investigate its potential therapeutic applications in various disease areas.

Table 1: Potential Therapeutic Areas for this compound

| Therapeutic Area | Rationale for Exploration |

| Oncology | The parent compound, lupeol, has demonstrated anticancer properties by targeting various signaling pathways. nih.govfrontiersin.org Investigating the efficacy of this compound against a broader range of cancer cell lines and in vivo tumor models is a logical next step. |

| Inflammatory Disorders | Lupeol is a known anti-inflammatory agent. nih.govnih.gov The cinnamate (B1238496) moiety may modulate this activity, warranting studies in models of chronic inflammatory diseases such as arthritis, inflammatory bowel disease, and asthma. nih.gov |

| Neurodegenerative Diseases | Lupeol has shown neuroprotective effects in preclinical models. jddtonline.info Given the role of neuroinflammation and oxidative stress in diseases like Alzheimer's and Parkinson's, exploring the neuroprotective potential of this compound is a promising avenue. |

| Metabolic Syndrome | Research on lupeol and its derivatives has indicated potential benefits in managing aspects of metabolic syndrome, such as hyperglycemia and dyslipidemia. jddtonline.info |

| Dermatological Conditions | The anti-inflammatory and potential antimicrobial properties of triterpenoids suggest that this compound could be investigated for topical applications in skin disorders. |

Innovation in Synthetic Methodologies and Derivative Design

The synthesis of this compound and its derivatives is a key area for innovation. Developing efficient and scalable synthetic routes will be crucial for producing sufficient quantities for extensive preclinical and potential clinical studies.

Future research in this area should focus on:

Novel Catalytic Methods: Exploring new catalysts and reaction conditions to improve the efficiency and stereoselectivity of the esterification process between lupeol and trans-cinnamic acid.

Green Chemistry Approaches: Developing more environmentally friendly synthetic methods that minimize waste and the use of hazardous reagents.

Derivative Libraries: Synthesizing a diverse library of this compound derivatives by modifying both the lupeol backbone and the cinnamate ring. This will enable structure-activity relationship (SAR) studies to identify compounds with enhanced potency and selectivity. For instance, the synthesis of oxime ester derivatives of lupeol has been explored to evaluate their biological properties. orientjchem.org

Deepening Mechanistic Elucidation and Target Identification

A fundamental understanding of how this compound exerts its biological effects at the molecular level is essential for its development as a therapeutic agent. The parent compound, lupeol, is known to be a multi-target agent, influencing pathways such as NF-κB, PI3K/Akt, and Wnt/β-catenin. nih.govnih.gov

Future mechanistic studies on this compound should employ a range of modern techniques:

Omics Technologies: Utilizing genomics, proteomics, and metabolomics to obtain a comprehensive view of the cellular changes induced by the compound.

Target Identification Techniques: Employing methods such as affinity chromatography, chemical proteomics, and computational modeling to identify the direct molecular targets of this compound.

Signaling Pathway Analysis: Investigating the downstream effects of target engagement to elucidate the specific signaling cascades modulated by the compound.

Development of Advanced Preclinical Models for Efficacy Assessment

To accurately predict the therapeutic potential of this compound in humans, it is imperative to move beyond simple in vitro assays and utilize more sophisticated preclinical models.

Table 2: Advanced Preclinical Models for this compound Evaluation

| Preclinical Model | Application in Efficacy Assessment |

| 3D Cell Cultures (Spheroids and Organoids) | These models more accurately mimic the in vivo microenvironment of tissues and tumors, providing a better platform to assess the efficacy of anticancer agents. |

| Patient-Derived Xenografts (PDX) | PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, offer a more clinically relevant model for evaluating the anti-tumor activity of this compound. nih.gov |

| Genetically Engineered Mouse Models (GEMMs) | GEMMs that spontaneously develop diseases resembling human conditions can provide valuable insights into the therapeutic efficacy and potential mechanisms of action in a more physiologically relevant context. |

| Humanized Mouse Models | For studying immunomodulatory effects, mice engrafted with human immune cells can offer a platform to investigate the interaction of this compound with the human immune system. |

Q & A

Q. What validated chromatographic methods are available for quantifying lupeol in plant extracts?

Lupeol quantification in plant matrices can be achieved through:

- High-Performance Thin-Layer Chromatography (HPTLC) : Derivatization with anisaldehyde-H₂SO₄ reagent, scanned at 540 nm. Calibration shows linearity (200–1000 ng/band, r² = 0.9979) with an RF value of 0.43 ± 0.02 .

- HPLC-PDA : Retention factor (RF) of 0.5 and matching retention time with standards, validated via spectral data .

- LC-MS : Retention time of 2.79 min, confirmed using reference standards .

Q. What are the key physicochemical properties and structural features of lupeol?

Lupeol (C30H50O, MW 426.7, CAS 545-47-1) is a pentacyclic triterpenoid with a 3β-hydroxy group on a lupane skeleton. It is a secondary alcohol and exhibits a trans-decalin ring system. Key identifiers include IUPAC InChIKey MQYXUWHLBZFQQO-RJBYIQQZSA-N and spectral data from NIST .

Q. Which plant parts are optimal for lupeol extraction based on quantitative analysis?

Fruits consistently show higher lupeol content (e.g., Vitex ferruginea leaves, Hygrophila schulli roots) compared to bark or leaves. Ultrasonic-assisted extraction coupled with HPLC-PDA revealed fruit-derived lupeol concentrations up to 0.16 mg/g dry weight .

Advanced Research Questions

Q. What molecular mechanisms explain lupeol's antitumor effects in hormone-dependent cancers?

- Prostate Cancer : Lupeol inhibits androgen receptor (AR) signaling, targeting both androgen-dependent (ADPC) and castration-resistant (CRPC) phenotypes .

- Head/Neck and Pancreatic Cancers : Suppresses NFκB activation, reducing tumor growth and metastasis in vivo .

- Breast Cancer : Modulates MAPK pathways (e.g., ERK1/2, JNK) to inhibit MCF-7 proliferation (IC50 = 60 mg/L) and clonal colony formation .

Q. How can network pharmacology identify lupeol's targets in triple-negative breast cancer (TNBC)?

- Step 1 : Extract TNBC transcriptome data (TCGA) with differential gene criteria (P < 0.0001, log2FC > 2) .

- Step 2 : Predict lupeol targets via SwissTargetPrediction and TCMSP, followed by protein-protein interaction (PPI) network clustering .

- Step 3 : Validate pathways (e.g., KEGG, GO) to prioritize targets like HSP90 or PI3K/AKT .

Q. What metabolic engineering strategies enhance lupeol yields in Saccharomyces cerevisiae?

Q. How should researchers address variability in lupeol's bioavailability across preclinical models?

- Standardize extraction protocols (e.g., ultrasonic-assisted) and quantify purity via LC-MS .

- Use in silico ADMET tools (e.g., SwissADME) to predict pharmacokinetics and optimize dosing regimens .

Q. What statistical approaches are recommended for assessing lupeol's efficacy in diabetic rodent models?

- Apply one-way ANOVA with post-hoc Newman-Keuls tests (p < 0.05) to compare glycemic parameters (e.g., FBG, insulin levels). Use GraphPad Prism for analysis .

Data Contradiction and Methodological Resolution

Q. How can discrepancies in lupeol's bioactivity across studies be resolved?

Q. What in silico tools predict lupeol's ADMET properties and biological targets?

- Target Prediction : SwissTargetPrediction (small molecule-protein interactions) .

- Bioactivity : PASS Online (Pa > 0.7 for anti-inflammatory, anticancer activities) .

- ADMET : Way2Drug for absorption and toxicity profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.